molecular formula C10H16ClN B12074257 (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride

(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride

Cat. No.: B12074257
M. Wt: 185.69 g/mol
InChI Key: WXUXIGULWHTBLV-UHFFFAOYSA-N
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Description

(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an ethyl group and a methyl group attached to a phenyl ring, along with a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-ethyl-2-methylaniline with formaldehyde and hydrogen chloride gas. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: A polar solvent like ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Raw Materials: 4-ethyl-2-methylaniline, formaldehyde, and hydrogen chloride.

    Reaction Control: Automated systems to monitor temperature, pressure, and pH levels.

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for electrophilic aromatic substitution.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethyl-2-methyl-phenyl)-methyl-amine
  • (4-Ethyl-2-methyl-phenyl)-ethyl-amine
  • (4-Ethyl-2-methyl-phenyl)-propyl-amine

Uniqueness

(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylamine group. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

4-ethyl-N,2-dimethylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h5-7,11H,4H2,1-3H3;1H

InChI Key

WXUXIGULWHTBLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC)C.Cl

Origin of Product

United States

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